(R)-Linalyl acetate

Description

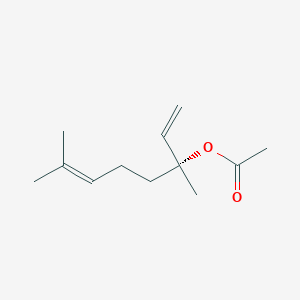

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKAYLJWKGQEPM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015440 | |

| Record name | (R)-Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16509-46-9 | |

| Record name | (-)-Linalyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16509-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl acetate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Linalyl Acetate: Chemical Properties and Structure

(R)-Linalyl acetate (B1210297), a prominent monoterpene ester, is a key constituent of various essential oils, most notably those of lavender and bergamot. This document provides a comprehensive overview of its chemical and physical properties, structural details, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

The fundamental chemical and physical properties of (R)-Linalyl acetate are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [1][2][3] |

| Molecular Weight | 196.29 g/mol | [1][2][3][4][5] |

| IUPAC Name | [(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | [5] |

| Synonyms | (-)-linalyl acetate, L-LINALYL ACETATE | [5] |

| CAS Number | 16509-46-9 | [3][6] |

| Appearance | Colorless liquid | [2][4][7] |

| Odor | Characteristic bergamot–lavender odor | [7] |

| Boiling Point | 220 °C | [2][4][7] |

| Density | 0.901 g/mL at 25 °C | [2][7] |

| Solubility in Water | 30 mg/L | [1] |

| Log Kow (octanol-water partition coefficient) | 3.9 | [1] |

| Refractive Index | 1.453 at 20°C | [7] |

| SMILES | CC(=CCC--INVALID-LINK--(C=C)OC(=O)C)C | [5] |

| InChI Key | UWKAYLJWKGQEPM-LBPRGKRZSA-N | [5] |

Chemical Structure

(R)-Linalyl acetate is the acetate ester of (R)-linalool. The molecule possesses a chiral center at the C3 position, leading to its specific stereoisomeric form which can influence its biological activity and sensory properties.

Caption: Chemical structure of (R)-Linalyl Acetate.

Experimental Protocols

Synthesis of (R)-Linalyl Acetate:

A common method for the synthesis of linalyl acetate is through the esterification of linalool (B1675412) with acetic anhydride (B1165640).[8] To obtain the specific (R)-enantiomer, (R)-linalool would be used as the starting material.

-

Reaction Setup: In a three-necked flask equipped with a stirrer and placed in a controlled temperature bath, (R)-linalool and acetic anhydride are added, typically in a molar ratio of 1:1 to 1:4.[8]

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is introduced to the mixture in a catalytic amount (e.g., 0.05-0.25 wt% of the total reactants).[8]

-

Reaction Conditions: The mixture is stirred at a controlled temperature, for instance, between 5-45°C, for a duration of 10 to 150 minutes.[8]

-

Workup: After the reaction is complete, the mixture is cooled and washed with a dilute base (e.g., sodium bicarbonate solution) and then with water to neutralize and remove the acid catalyst.

-

Purification: The final product, (R)-linalyl acetate, is purified by vacuum distillation to remove unreacted starting materials and byproducts.[8]

Analytical Workflow for Characterization:

The identity and purity of synthesized or isolated (R)-Linalyl acetate can be confirmed through a standard analytical workflow.

Caption: A typical experimental workflow for the analysis of (R)-Linalyl Acetate.

Biological Activity and Signaling Pathways

(R)-Linalyl acetate, along with its corresponding alcohol linalool, has been shown to possess anti-inflammatory properties.[9] Research has indicated that these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[10]

The NF-κB pathway is a critical regulator of the inflammatory response. In a simplified model, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). Linalyl acetate has been observed to downregulate NF-κB signaling by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[10] This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.

Caption: The inhibitory effect of Linalyl Acetate on the NF-κB signaling pathway.

Furthermore, linalyl acetate has been investigated for its potential neuroprotective, antioxidant, and anti-diabetic properties, which may be linked to its ability to mitigate oxidative stress and inflammation.[11] Studies suggest it may play a role in protecting neurons and microglia from oxidative stress and inflammatory responses.[11]

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 3. (R)-linalyl acetate synthesis - chemicalbook [chemicalbook.com]

- 4. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-linalyl acetate | 16509-46-9 [chemicalbook.com]

- 7. Linalyl acetate | 115-95-7 [chemicalbook.com]

- 8. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of (R)-Linalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural occurrence of (R)-Linalyl acetate (B1210297), a significant monoterpene ester valued in the fragrance, flavor, and pharmaceutical industries. It details the primary botanical sources and presents in-depth protocols for its isolation and purification, with a focus on enantiomeric specificity.

Introduction to (R)-Linalyl Acetate

Linalyl acetate (3,7-dimethylocta-1,6-dien-3-yl acetate) is the acetate ester of linalool (B1675412), a naturally occurring terpene alcohol.[1] It exists as two enantiomers: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate.[2][3] The chirality of the molecule is crucial as enantiomers can exhibit different biological activities and sensory properties.[4] (R)-Linalyl acetate is particularly sought after for its characteristic fresh, sweet, and floral-fruity aroma, reminiscent of bergamot and lavender.[1] Its biological activities, including potential antimicrobial and anti-inflammatory effects, make it a molecule of interest for drug development. This guide focuses on the natural sourcing and subsequent isolation of the (R)-enantiomer.

Natural Sources of (R)-Linalyl Acetate

(R)-Linalyl acetate is found in a variety of aromatic plants, where it is a principal component of their essential oils.[1][2][5] The enantiomeric distribution of linalyl acetate is often linked to the predominant enantiomer of its precursor, linalool. In many key species, such as Lavandula angustifolia, (R)-(-)-linalool is the dominant form, leading to a higher natural abundance of (R)-linalyl acetate.[6][7]

The concentration of linalyl acetate and its enantiomeric ratio can vary significantly based on the plant species, cultivar, geographical origin, growing conditions, and harvest time.[4][8] Key botanical sources are detailed in Table 1.

Table 1: Prominent Natural Sources of Linalyl Acetate

| Botanical Source | Common Name | Plant Part | Typical Linalyl Acetate Content (%) in Essential Oil | Predominant Enantiomer |

| Lavandula angustifolia | Lavender | Flowers | 25 - 49%[6][8][9] | (R)-(-)[6] |

| Citrus bergamia | Bergamot | Peel | 30 - 40%[10][11] | Data suggests (R)-(-) is significant[12] |

| Salvia sclarea | Clary Sage | Flowers & Leaves | Can be a major component, accumulation starts early[1][13] | (R)-(-)[7] |

| Mentha citrata | Bergamot Mint | Leaves | High, used for natural isolation[14] | Not specified |

| Thymus marschallianus | A species of Thyme | Aerial parts | Component present[2] | (R)-(-) reported[2] |

Isolation and Purification Protocols

The isolation of pure (R)-Linalyl acetate from natural sources is a multi-step process. It typically begins with the extraction of the essential oil from the plant material, followed by purification to isolate the linalyl acetate fraction, and finally, a chiral separation to resolve the (R)- and (S)-enantiomers.

Steam distillation is the most common method for extracting essential oils from plant matter, as it effectively isolates volatile compounds without using chemical solvents.[15][16] The process preserves the integrity of temperature-sensitive molecules like linalyl acetate, although some hydrolysis to linalool can occur.[9][17]

Experimental Protocol: Steam Distillation

-

Preparation of Plant Material: Harvest the appropriate plant part (e.g., lavender flowers) at the optimal time for maximum oil yield.[16] The material can be used fresh or partially dried. Coarsely chopping the material can increase the surface area for more efficient extraction.

-

Apparatus Setup: Assemble a steam distillation unit.[18] This consists of a steam generator (or a boiling flask for water), a biomass flask to hold the plant material, a still head, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[18]

-

Extraction Process:

-

Place the prepared plant material into the biomass flask.

-

Heat the water in the boiling flask to generate steam.[16]

-

Allow the steam to pass through the plant material. The steam will rupture the plant's oil glands and volatilize the aromatic compounds.[15]

-

The mixture of steam and volatile oil vapor travels to the condenser.

-

-

Condensation and Collection:

-

Cool water circulating through the outer jacket of the condenser cools the vapor, causing it to condense back into a liquid.[16]

-

Collect the condensate, which consists of a mixture of essential oil and water (hydrosol), in the receiving vessel.

-

-

Separation:

-

Allow the mixture to settle. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

The resulting essential oil contains a mixture of compounds, including linalyl acetate, linalool, camphor, and others.[8][19]

-

To isolate linalyl acetate from other components of the essential oil, fractional distillation is employed. This technique separates compounds based on differences in their boiling points.[20][21] Linalyl acetate (boiling point ~220 °C) can be separated from compounds with significantly different boiling points, such as linalool (~198 °C).

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a collection flask.[20] The efficiency of the separation depends on the length and type of the fractionating column (number of theoretical plates).[21]

-

Distillation Process:

-

Place the crude essential oil into the round-bottom flask with boiling chips or a magnetic stir bar.

-

Gently heat the flask. The mixture will begin to boil, and the vapor will rise into the fractionating column.

-

As the vapor rises, it undergoes multiple cycles of condensation and re-vaporization on the surface of the column packing.[20][21] This enriches the vapor with the more volatile components (lower boiling point).

-

Monitor the temperature at the distillation head. Maintain a slow and steady distillation rate.

-

-

Fraction Collection:

-

Collect the distillate in separate fractions. The first fraction will be enriched in the most volatile components (e.g., monoterpenes).

-

As the temperature stabilizes near the boiling point of the next compound, change the receiving flask to collect that fraction.

-

When the temperature rises and stabilizes near 220 °C, collect the fraction enriched in linalyl acetate.

-

The resulting product will be a racemic or enantioenriched mixture of linalyl acetate.

-

To isolate (R)-Linalyl acetate from its (S)-enantiomer, a chiral separation technique is mandatory. Preparative chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective methods. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate.[22]

Experimental Protocol: Preparative Chiral Chromatography (General Principles)

-

Column Selection: Choose a suitable preparative column with a chiral stationary phase. For linalyl acetate, cyclodextrin-based phases are commonly used in GC analysis and can be applied to preparative scale.[22][23]

-

Sample Preparation: Dissolve the linalyl acetate fraction obtained from fractional distillation in an appropriate solvent (e.g., hexane (B92381) for GC).

-

Chromatographic Separation:

-

Inject the sample into the preparative chromatograph.

-

The mobile phase (carrier gas in GC, solvent in HPLC) carries the sample through the chiral column.

-

Due to differential interactions with the CSP, the (R)- and (S)-enantiomers travel through the column at different rates and elute at different times.

-

-

Fraction Collection:

-

Use a detector to monitor the column effluent. Two separate peaks corresponding to the (S)- and (R)-enantiomers will be observed.

-

An automated fraction collector is used to collect the eluent corresponding to each peak in separate vessels.

-

-

Solvent Removal and Analysis:

Isolation Workflow

The following diagram illustrates the comprehensive workflow for isolating (R)-Linalyl acetate from a natural plant source.

Caption: Workflow for the isolation of (R)-Linalyl acetate from botanical sources.

References

- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Linalyl acetate | C12H20O2 | CID 6999980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. foreverest.net [foreverest.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 11. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 12. researchgate.net [researchgate.net]

- 13. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. linalyl acetate, 115-95-7 [thegoodscentscompany.com]

- 15. ellementalpro.com [ellementalpro.com]

- 16. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]

- 17. US20130289300A1 - Method and system for separating linalyl acetate from lavender essential oil and preparing its derivatives - Google Patents [patents.google.com]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. researchgate.net [researchgate.net]

- 20. Purification [chem.rochester.edu]

- 21. vernier.com [vernier.com]

- 22. gcms.cz [gcms.cz]

- 23. mega.mi.it [mega.mi.it]

Enantiomeric Purity of (R)-Linalyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth examination of the stereospecific significance, synthesis, and analysis of (R)-Linalyl acetate (B1210297), a key chiral compound in the pharmaceutical and fragrance industries.

Executive Summary

Linalyl acetate, a monoterpene ester, is a prominent phytochemical found in numerous essential oils, notably from lavender (Lavandula angustifolia) and bergamot (Citrus bergamia). It exists as two enantiomers, (R)- and (S)-linalyl acetate, which, despite having identical chemical formulas, exhibit distinct biological and sensory properties. This technical guide delves into the critical importance of the enantiomeric purity of (R)-linalyl acetate, providing a comprehensive overview of its pharmacological significance, methods for its enantioselective synthesis and resolution, and detailed protocols for the determination of its enantiomeric excess. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and fragrance chemistry.

The Significance of Enantiomeric Purity

The chirality of a molecule is a fundamental determinant of its interaction with the inherently chiral environment of biological systems, such as receptors and enzymes. Consequently, enantiomers of a chiral compound can display significantly different pharmacological, toxicological, and organoleptic profiles.

Pharmacological Differentiation

For linalyl acetate and its precursor, linalool (B1675412), the enantiomeric form dictates the biological activity. Research has demonstrated that the pure (-)-linalool (B1674924) enantiomer exhibits a more prolonged anti-inflammatory effect compared to its racemic mixture.[1] Linalyl acetate itself is considered a pro-drug, likely being hydrolyzed in vivo to linalool, which then exerts its therapeutic effects.[1] The anti-inflammatory actions of linalyl acetate are mediated through complex signaling pathways, including the inhibition of the canonical NF-κB pathway and the suppression of TSLP/IL-33 signaling.

Importance in Fragrance and Food Industries

In addition to its therapeutic potential, the enantiomeric composition of linalyl acetate is a crucial marker for the authenticity and quality of essential oils.[2] Natural essential oils, such as bergamot, often contain a high enantiomeric excess of (R)-(-)-linalyl acetate.[3] In contrast, synthetic linalyl acetate is typically produced as a racemic mixture.[4] Therefore, the determination of the enantiomeric ratio of linalyl acetate is a powerful tool for detecting adulteration of natural products with synthetic substitutes.

Methodologies for Achieving Enantiomeric Purity

The production of enantiomerically pure (R)-linalyl acetate can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture. The choice between these methods depends on factors such as cost, scalability, and the desired level of enantiomeric purity.

Enantioselective Synthesis

This "chiral pool" approach involves the use of an enantiomerically pure starting material. For (R)-linalyl acetate, the most common method is the esterification of (R)-(-)-linalool.

Experimental Protocol: Synthesis of (R)-Linalyl Acetate from (R)-(-)-Linalool

-

Reactants:

-

(-)-(R)-linalool

-

Acetic anhydride (B1165640) (Ac₂O)

-

4-Dimethylaminopyridine (DMAP) - Catalyst

-

Methanol (MeOH) - for quenching

-

Aqueous Sodium Bisulfate (NaHSO₄)

-

Dichloromethane (CH₂Cl₂) - for extraction

-

Magnesium Sulfate (MgSO₄) - for drying

-

-

Procedure:

-

Dissolve (-)-(R)-linalool in pyridine in a suitable reaction vessel.

-

Add acetic anhydride and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for approximately 44 hours.

-

Quench the reaction by the addition of methanol, followed by aqueous NaHSO₄.

-

Extract the product into dichloromethane.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting residue by column chromatography (gradient elution from hexane (B92381) to 10% hexane:EtOAc) to yield (R)-linalyl acetate as a colorless oil.

-

-

Expected Yield: ~97%

Enzymatic Kinetic Resolution

Kinetic resolution is a process that separates a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst, typically an enzyme. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), are highly effective for the resolution of racemic alcohols and their esters. In the case of racemic linalyl acetate, a lipase can selectively hydrolyze one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Linalyl Acetate

-

Reactants & Materials:

-

Racemic linalyl acetate

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Phosphate (B84403) buffer (pH 7.0)

-

Organic solvent (e.g., hexane or isooctane)

-

Shaking incubator

-

-

Procedure:

-

Prepare a biphasic system by adding the racemic linalyl acetate to a mixture of phosphate buffer and the organic solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40°C) with constant agitation.

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining linalyl acetate and the produced linalool using chiral gas chromatography.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

-

Separate the enzyme by filtration.

-

Separate the organic and aqueous phases.

-

Isolate the unreacted (R)-linalyl acetate from the organic phase and the produced (S)-linalool from the aqueous phase. Purify each component using appropriate techniques such as column chromatography.

-

Quantitative Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) is paramount for quality control and for understanding the biological activity of (R)-linalyl acetate. Chiral Gas Chromatography (GC) is the most widely used and effective technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that contains a chiral selector, which interacts differently with the two enantiomers, leading to their separation and distinct retention times.

Experimental Protocol: Chiral GC-FID Analysis of Linalyl Acetate Enantiomers

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: MEGA-DEX DET Beta (25 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure of 100 kPa.

-

Injection:

-

Injector Temperature: 250°C

-

Injection Volume: 0.5 µL

-

Split Ratio: 1:80

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C

-

Ramp: 2°C/min to 220°C

-

-

Detector:

-

FID Temperature: 250°C

-

-

Sample Preparation: Dilute the sample (e.g., 1 mg/mL) in n-Hexane.

-

Peak Identification: The elution order for linalyl acetate on this column is typically (R)-(-)-linalyl acetate followed by (S)-(+)-linalyl acetate.

Data Presentation

Table 1: Comparison of Methods for Achieving Enantiopure (R)-Linalyl Acetate

| Method | Starting Material | Key Reagents/Catalyst | Achieved Purity (ee%) | Advantages | Disadvantages |

| Enantioselective Synthesis | (R)-(-)-Linalool | Acetic anhydride, Pyridine, DMAP | >99% (product) | High enantiomeric purity, high yield. | Dependent on the availability and cost of the enantiopure starting material. |

| Enzymatic Kinetic Resolution | Racemic Linalyl Acetate | Candida antarctica lipase B (Novozym 435) | >95% (unreacted substrate) | Mild reaction conditions, environmentally benign. | Maximum theoretical yield of a single enantiomer is 50%, requires separation of product and unreacted substrate. |

Visualizing the Science: Diagrams and Workflows

Signaling Pathways

The biological effects of linalyl acetate are underpinned by its interaction with specific cellular signaling cascades.

References

A Technical Guide to the Spectroscopic Data of (R)-Linalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-Linalyl acetate (B1210297), a naturally occurring monoterpenoid and a principal component in the essential oils of lavender and bergamot.[1][2] The information presented herein is intended to assist in the identification, characterization, and quality control of this compound in research and drug development settings.

Quantitative Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-Linalyl acetate.

Table 1: ¹H NMR Spectroscopic Data for (R)-Linalyl Acetate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.97 | dd | 17.48, 10.90 | H-1 |

| 5.15 | dd | 17.48, 11.13 | H-2a |

| 5.08 | dd | 10.76, 0.94 | H-2b |

| 5.36 - 5.43 | m | H-6 | |

| 1.55 | s | H-7' | |

| 1.66 | s | H-8 | |

| 1.75 - 1.96 | m | H-4 | |

| 2.03 - 2.09 | m | H-5 | |

| 2.01 | s | H-11 (CH₃ of acetate) | |

| 1.30 | s | H-10 (CH₃ on C3) |

Data sourced from multiple references, including spectral databases.[3][4][5][6]

Table 2: ¹³C NMR Spectroscopic Data for (R)-Linalyl Acetate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 169.9 | C-9 (C=O of acetate) |

| 144.5 | C-1 |

| 141.7 | C-7 |

| 125.4 | C-6 |

| 113.3 | C-2 |

| 82.8 | C-3 |

| 40.4 | C-4 |

| 27.9 | C-10 |

| 23.6 | C-5 |

| 22.2 | C-11 |

| 13.6 | C-8 |

Data sourced from multiple references, including spectral databases.[3][7][8]

Table 3: Infrared (IR) Spectroscopy Data for (R)-Linalyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (alkane) |

| 1750-1730 | Strong | C=O stretch (ester) |

| 1630 | Medium-Weak | C=C stretch (alkene) |

| 1300-1000 | Strong | C-O stretch (ester) |

Characteristic absorption frequencies for functional groups present in Linalyl Acetate.[9][10]

Table 4: Mass Spectrometry (MS) Data for (R)-Linalyl Acetate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 136 | ~25 | [M - CH₃COOH]⁺ |

| 121 | ~30 | [M - CH₃COOH - CH₃]⁺ |

| 93 | ~60 | [C₇H₉]⁺ |

| 80 | ~40 | [C₆H₈]⁺ |

| 69 | ~55 | [C₅H₉]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Electron Ionization (EI) fragmentation pattern.[11][12]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of small organic molecules.[13][14][15][16]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-Linalyl acetate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing (0 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , use a standard pulse program (e.g., zg30). Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , use a proton-decoupled pulse program. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a pure liquid sample using the thin-film transmission method.[17][18][19]

-

Sample Preparation:

-

Ensure the infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one drop of (R)-Linalyl acetate onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[20]

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[17]

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like those found in essential oils.[21][22]

-

Sample Preparation:

-

Dilute the (R)-Linalyl acetate sample in a volatile organic solvent, such as methanol (B129727) or hexane. A common dilution is 1 µL of the sample in 1 mL of solvent.[23]

-

-

Instrumental Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/minute to separate the components.[23]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.[23]

-

The separated components eluting from the GC column are introduced into the MS, where they are fragmented and detected.

-

The resulting mass spectrum for the peak corresponding to (R)-Linalyl acetate is compared to a reference library (e.g., NIST) for identification.[24]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Linalyl acetate(115-95-7) 1H NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Linalyl acetate(115-95-7) 13C NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Linalyl acetate(115-95-7) IR Spectrum [m.chemicalbook.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Linalyl acetate [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 14. omicsonline.org [omicsonline.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. areme.co.jp [areme.co.jp]

- 22. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 23. scitepress.org [scitepress.org]

- 24. How Experts Determine Essential Oil Purity [innovatechlabs.com]

(R)-Linalyl Acetate: A Technical Overview of its Properties, Synthesis, and Biological Activity

Shanghai, China - (R)-Linalyl acetate (B1210297), a naturally occurring monoterpene ester, is a key aromatic compound found in various essential oils, notably from lavender and bergamot. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory effects and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of drug development and natural product chemistry.

Core Properties of (R)-Linalyl Acetate

(R)-Linalyl acetate is the (R)-enantiomer of linalyl acetate. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16509-46-9 | [1] |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Floral, sweet, citric, with minty and caraway-like notes | [2] |

| Boiling Point | 220 °C | [3] |

| Log P | 3.93 | [3] |

Enantioselective Synthesis of (R)-Linalyl Acetate

The controlled synthesis of the (R)-enantiomer of linalyl acetate is crucial for studying its specific biological effects. A common and effective method involves the acetylation of (-)-(R)-linalool.

Experimental Protocol: Acetylation of (-)-(R)-Linalool

This protocol describes a laboratory-scale synthesis of (R)-linalyl acetate.

Materials:

-

(-)-(R)-Linalool

-

Acetic anhydride (B1165640) (Ac₂O)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Methanol (B129727) (MeOH)

-

Aqueous sodium bisulfate (NaHSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of (-)-(R)-linalool in pyridine, add acetic anhydride and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for approximately 44 hours.

-

Quench the reaction by adding methanol followed by aqueous sodium bisulfate.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane to 10% ethyl acetate in hexane to afford pure (R)-linalyl acetate.

Biological Activity: Anti-inflammatory Effects

(R)-Linalyl acetate, often in conjunction with its corresponding alcohol, (-)-linalool (B1674924), has demonstrated notable anti-inflammatory properties. The anti-inflammatory activity has been evaluated in vivo using animal models.

In Vivo Anti-inflammatory Activity of (-)-Linalool

A study investigating the anti-inflammatory properties of (-)-linalool, the naturally occurring enantiomer that is structurally related to (R)-linalyl acetate, utilized the carrageenan-induced paw edema model in rats.[4][5] This is a widely accepted acute inflammation model.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animals: Male Wistar rats are typically used.

-

Test Substance Administration: (-)-Linalool is administered systemically (e.g., intraperitoneally) at various doses.

-

Induction of Inflammation: A sub-plantar injection of a carrageenan solution into the right hind paw of the rats induces localized edema.

-

Measurement of Edema: The volume of the paw is measured at specific time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of a control group.

Quantitative Data:

The study on (-)-linalool revealed a dose-dependent anti-inflammatory effect.[4][5]

| Treatment | Dose (mg/kg) | Time after Carrageenan | Edema Inhibition (%) |

| (-)-Linalool | 25 | 3 hours | 28% |

| (-)-Linalool | 25 | 5 hours | 25% |

| (-)-Linalool | 50 | 1 hour | 58% |

| (-)-Linalool | 75 | 1 hour | 60% |

It is important to note that linalyl acetate is considered a pro-drug of linalool (B1675412), meaning it is metabolized to the alcohol form in the body.[6] The effects of linalyl acetate on local edema were observed to be less pronounced and more delayed compared to linalool.[4][5]

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of linalyl acetate are believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines like IL-6.

Studies on racemic linalyl acetate have shown that it can down-regulate the NF-κB signaling pathway in HepG2 cells.[7] Linalyl acetate was found to inhibit the phosphorylation of p65 (a subunit of NF-κB) and IκBα, leading to the suppression of NF-κB activation and a subsequent reduction in the expression of IL-6.[8]

Conclusion

(R)-Linalyl acetate is a significant natural compound with well-defined chemical properties and established methods for its enantioselective synthesis. Its biological activity, particularly its anti-inflammatory effects, is of considerable interest to the scientific community. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying these effects. Further research focusing specifically on the (R)-enantiomer is warranted to fully elucidate its therapeutic potential and to develop novel applications in the pharmaceutical and wellness industries.

References

- 1. (R)-linalyl acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]

- 3. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [tutvital.tut.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

(R)-Linalyl Acetate: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Linalyl acetate (B1210297) is a naturally occurring monoterpene ester and a primary constituent of the essential oils of various aromatic plants, including lavender (Lavandula angustifolia) and bergamot (Citrus bergamia). Traditionally recognized for its pleasant floral and fruity aroma, recent scientific investigations have unveiled a spectrum of biological activities, positioning (R)-linalyl acetate as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth overview of the current state of knowledge regarding the biological activities of (R)-linalyl acetate, with a focus on its anti-inflammatory, antimicrobial, and potential anticancer properties. The information is presented to support further research and development in the fields of pharmacology and drug discovery.

Anti-inflammatory Activity

(R)-Linalyl acetate has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanism of action appears to be multifactorial, involving the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

A key mechanism underlying the anti-inflammatory effects of linalyl acetate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Linalyl acetate has been shown to down-regulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3] Furthermore, studies have indicated its role in modulating the Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33) signaling pathways, which are critical in allergic inflammation and neuropathic pain.[4][5]

Quantitative Data on Anti-inflammatory Activity

| Model/Assay | Test System | Concentration/Dose | Observed Effect | Reference |

| Carrageenan-induced paw edema | Rats | 25 mg/kg (systemic administration) | Delayed and more prolonged reduction of edema compared to the racemate.[6][7] | Peana et al., 2002 |

| Imiquimod-induced psoriasis-like skin inflammation | BALB/c mice | 2% topical application (in combination with linalool) | 76.31% recovery in PASI score and significant reduction in Th-1 and Th-17 cell-specific cytokines.[8] | Rai et al., 2022 |

| Lipopolysaccharide (LPS)-induced inflammation | HepG2 cells | Not specified | Down-regulation of p65 and IκBα phosphorylation, leading to inhibition of NF-κB activation and reduced IL-6 expression.[1][9] | Wu et al., 2023 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]

Materials:

-

Male Wistar rats (150-200 g)

-

(R)-Linalyl acetate

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., saline, Tween 80 solution)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, (R)-Linalyl acetate treated, and Positive control.

-

Compound Administration: Administer (R)-linalyl acetate (e.g., 25 mg/kg, intraperitoneally) or the vehicle to the respective groups. Administer the positive control drug (e.g., Indomethacin, 10 mg/kg, i.p.) to its group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

-

Calculation of Edema and Inhibition:

-

Paw edema is calculated as the increase in paw volume: Edema = Vt - V0.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Signaling Pathway: Inhibition of NF-κB Activation

The following diagram illustrates the inhibitory effect of (R)-Linalyl acetate on the canonical NF-κB signaling pathway.

Antimicrobial Activity

(R)-Linalyl acetate exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria. Its lipophilic nature allows it to interact with the cell membranes of microorganisms, leading to increased permeability and disruption of cellular functions.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of (R)-linalyl acetate is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | MIC (mg/mL) | Reference |

| Staphylococcus aureus (MRSA ATCC 43300) | Not specified as a single agent, but shows synergistic effects with antibiotics.[13] | Kwieciński et al., 2020 |

| Escherichia coli ATCC 25922 | 3.1 (as Lavender Essential Oil)[14] | D'Amato et al., 2024 |

| Bacillus cereus NRRL B3711 | Lower MIC with MAE oil (high in linalyl acetate) compared to SCDE oil.[15] | Acar et al., 2024 |

| Bacillus subtilis PY79 | Lower MIC with MAE oil (high in linalyl acetate) compared to SCDE oil.[15] | Acar et al., 2024 |

| Enterococcus faecalis ATCC 29212 | Lower MIC with MAE oil (high in linalyl acetate) compared to SCDE oil.[15] | Acar et al., 2024 |

| Turtle-borne pathogenic bacteria | 0.5-1% (v/v) (as Lavender Essential Oil)[16] | Hossain et al., 2017 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[17]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

(R)-Linalyl acetate

-

Solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a stock solution of (R)-linalyl acetate in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of (R)-linalyl acetate that completely inhibits the visible growth of the microorganism. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial activity of (R)-Linalyl acetate.

Anticancer Activity

The potential of (R)-linalyl acetate as an anticancer agent is an emerging area of research. Studies have primarily focused on essential oils rich in this compound, suggesting a role in inducing cytotoxicity in cancer cells. However, research on the isolated (R)-enantiomer is still limited.

Some studies suggest that linalyl acetate, in combination with other monoterpenes like limonene (B3431351), can induce apoptosis in cancer cells.[18][19][20] The proposed mechanisms include the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[18] It is important to note that some studies have shown low cytotoxicity of linalyl acetate as a single agent, indicating that its anticancer effects may be more pronounced in synergistic combinations.[21]

Quantitative Data on Anticancer Activity

Data on the anticancer activity of pure (R)-linalyl acetate is scarce. The following table includes data from studies on essential oils with high linalyl acetate content.

| Cell Line | Test Substance | IC50 Value | Reference |

| HaCaT (human keratinocyte) | Lavender essential oil (high linalyl acetate) | 0.36% (v/v) | [21] |

| HepG2 (hepatocellular carcinoma) | Lavandula officinalis essential oil (37.04% linalyl acetate) | 67.8 µg/mL | [22] |

| A549 (lung carcinoma) | Lavandula officinalis essential oil (37.04% linalyl acetate) | 12 µg/mL | [22] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

(R)-Linalyl acetate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (R)-linalyl acetate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculation of Cell Viability and IC50:

-

Cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

-

Conclusion

(R)-Linalyl acetate is a promising natural compound with a range of biological activities, most notably anti-inflammatory and antimicrobial effects. Its ability to modulate key inflammatory pathways, such as NF-κB, underscores its therapeutic potential for inflammatory conditions. While its anticancer properties are still under investigation, preliminary findings suggest a role in inducing cancer cell death, particularly in combination with other phytochemicals. Further research is warranted to fully elucidate the mechanisms of action, establish dose-response relationships for various biological effects, and evaluate the safety and efficacy of (R)-linalyl acetate in more complex biological systems. The detailed protocols and data presented in this guide aim to facilitate and inspire future research into this versatile molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? [frontiersin.org]

- 4. Linalyl Acetate Ameliorates Mechanical Hyperalgesia Through Suppressing Inflammation by TSLP/IL-33 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linalyl Acetate Ameliorates Mechanical Hyperalgesia Through Suppressing Inflammation by TSLP/IL-33 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of Selected Essential Oil Compounds Alone and in Combination with β-Lactam Antibiotics Against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Lavender Essential Oil from Lavandula angustifolia Mill.: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of the Chemical Composition, Antimicrobial, and Antioxidant Qualities of Microwave and Supercritical CO2-Extracted Lavender Essential Oils Cultivated in a Hyperarid Region of Türkiye - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KoreaMed Synapse [synapse.koreamed.org]

- 17. mdpi.com [mdpi.com]

- 18. Implication of limonene and linalyl acetate in cytotoxicity induced by bergamot essential oil in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Exploitation of Cytotoxicity of Some Essential Oils for Translation in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journal.waocp.org [journal.waocp.org]

Pharmacological properties of enantiomerically pure linalyl acetate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Linalyl acetate (B1210297), a monoterpene ester, is a significant constituent of numerous essential oils, notably lavender and bergamot, and is recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. While commonly studied as a racemic mixture, the stereochemistry of linalyl acetate presents a critical but underexplored aspect of its therapeutic potential. This technical guide synthesizes the current understanding of the pharmacological properties of enantiomerically pure linalyl acetate, with a particular focus on (R)-(-)-linalyl acetate, the predominant natural enantiomer. Due to a notable scarcity of direct comparative studies on the individual enantiomers, this document extrapolates potential enantioselective effects from research on its primary metabolite, linalool (B1675412), and pharmacological data on essential oils with high enantiomeric purity, such as bergamot oil. This guide provides an in-depth review of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols to facilitate further research into the stereospecific therapeutic applications of linalyl acetate.

Introduction

Linalyl acetate (C₁₂H₂₀O₂) is the acetate ester of linalool and a key aromatic compound in a variety of medicinal plants.[1] Its therapeutic properties are often considered in conjunction with linalool, as linalyl acetate is readily hydrolyzed to linalool and acetic acid in vivo, suggesting it may function as a prodrug.[2][3] The chiral center in the linalool moiety results in two enantiomers of linalyl acetate: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. The biological activities of many chiral compounds are enantiomer-dependent; therefore, understanding the specific pharmacological profiles of each linalyl acetate enantiomer is crucial for targeted therapeutic development.[4] Notably, cold-pressed bergamot essential oil is naturally enriched with (R)-(-)-linalyl acetate, with a purity of 99.7-99.9%, offering a valuable source for studying this specific enantiomer.

Pharmacodynamics and Mechanism of Action

The pharmacological effects of linalyl acetate are multifaceted, involving modulation of inflammatory cascades, nociceptive pathways, and neurotransmitter systems.

Anti-inflammatory Activity

Linalyl acetate demonstrates significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In cellular models, linalyl acetate has been shown to suppress the phosphorylation of p65 and IκBα, key steps in the activation of the canonical NF-κB pathway.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[5]

While direct comparative studies on the enantiomers are lacking, research on linalool, the active metabolite, has shown that (-)-linalool (B1674924) exhibits a more prolonged anti-inflammatory effect compared to the racemic mixture in a carrageenan-induced edema model in rats, suggesting potential stereoselectivity in the anti-inflammatory action of linalyl acetate.[6][7]

Analgesic Effects

The analgesic properties of linalyl acetate are linked to its interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, a key player in nociception. Linalyl acetate has been found to inhibit TRPA1, thereby reducing pain-related behaviors in animal models.[8] The analgesic effects of bergamot essential oil, rich in (R)-(-)-linalyl acetate, further support the role of this enantiomer in pain management.[9]

Anxiolytic and Sedative Properties

Linalyl acetate is reputed for its calming and sedative effects. While the precise enantiomer-specific mechanisms are not fully elucidated, the anxiolytic effects of essential oils containing linalyl acetate are well-documented.[10] These effects are thought to be mediated, in part, by the modulation of GABAergic and serotonergic systems. Linalool, the metabolite, is known to interact with GABA-A receptors and modulate glutamatergic transmission, which likely contributes to the anxiolytic profile of linalyl acetate.[11][12]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of linalyl acetate. It is important to note that this data is primarily from studies on racemic linalyl acetate.

| Pharmacological Activity | Assay | Test System | Compound | Dose/Concentration | Observed Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Rats | Racemic Linalyl Acetate | Equimolar to 25 mg/kg Linalool | Delayed and less pronounced edema reduction compared to linalool | [6][7] |

| Anti-inflammatory | LPS-induced NF-κB activation | HepG2 cells | Racemic Linalyl Acetate | Not specified | Down-regulation of p65 and IκBα phosphorylation, reduced IL-6 expression | [5][13] |

| Analgesic | Capsaicin-induced nociception | Mice | Bergamot Essential Oil (high R-(-)-linalyl acetate) | Intraplantar injection | Significant reduction in nociceptive responses | [9] |

| Neuroprotective | H₂O₂-induced oxidative stress | SH-SY5Y cells | Racemic Linalyl Acetate | 0.1, 1, and 5 µM | Protection against cell viability loss | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of linalyl acetate enantiomers. The following are representative protocols for key assays.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This in vivo model is widely used to assess acute anti-inflammatory activity.[15]

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

-

Compound Administration: (R)-(-)-linalyl acetate, (S)-(+)-linalyl acetate, or vehicle (e.g., saline with 1% Tween 80) is administered intraperitoneally or orally at desired doses. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is included.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This is a common visceral pain model used to screen for analgesic activity.[16]

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization and Grouping: Similar to the anti-inflammatory protocol.

-

Compound Administration: Test compounds, vehicle, or a positive control (e.g., acetylsalicylic acid) are administered (e.g., orally or intraperitoneally).

-

Induction of Writhing: Thirty minutes after compound administration, 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).

-

Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

Elevated Plus Maze Test in Mice (Anxiolytic)

This widely used behavioral assay assesses anxiety-like behavior in rodents.[17]

-

Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

-

Animals: Male mice are typically used.

-

Procedure: Thirty to sixty minutes after administration of the test compound, vehicle, or a standard anxiolytic (e.g., diazepam), each mouse is placed in the center of the maze, facing an open arm.

-

Recording: The behavior of the mouse is recorded for a 5-minute period. Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Caption: Inhibition of the NF-κB signaling pathway by linalyl acetate.

Caption: Experimental workflow for the acetic acid-induced writhing test.

Pharmacokinetics and Metabolism

Linalyl acetate is rapidly absorbed and metabolized. Following oral administration, it is hydrolyzed to linalool and acetic acid, primarily in the stomach and by esterases in the blood and liver.[2][3] This rapid conversion suggests that the systemic pharmacological effects of linalyl acetate are largely attributable to linalool. The pharmacokinetics of linalyl acetate are therefore closely tied to those of linalool. One study has demonstrated the stereoselective hydrolysis of linalyl acetate by a bacterial enzyme, hinting that in vivo metabolism in mammals could also exhibit enantioselectivity, although this has not been definitively proven.[18]

Discussion and Future Directions

The existing body of research strongly supports the therapeutic potential of linalyl acetate in inflammation, pain, and anxiety. However, a significant knowledge gap exists regarding the specific pharmacological profiles of its enantiomers. The prevalence of (R)-(-)-linalyl acetate in bergamot oil and the observed enantioselectivity of its metabolite, linalool, strongly suggest that the pharmacological properties of linalyl acetate are likely stereospecific.

Future research should prioritize direct, head-to-head comparisons of (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate in a range of in vitro and in vivo models. Such studies would elucidate any differences in potency, efficacy, and mechanism of action, paving the way for the development of enantiomerically pure linalyl acetate as a refined therapeutic agent with an optimized efficacy and safety profile. Furthermore, detailed pharmacokinetic studies on the individual enantiomers are warranted to understand their absorption, distribution, metabolism, and excretion profiles.

Conclusion

Enantiomerically pure linalyl acetate, particularly the naturally abundant (R)-(-)-enantiomer, represents a promising area for drug discovery and development. While current knowledge is largely based on studies of the racemic mixture and its primary metabolite, the available evidence points towards a rich pharmacological profile with significant therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these stereoisomers in modern medicine.

References

- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Citrus bergamia essential oil: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Analgesic Potential of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating Potential Anxiolytic Effects of Minor Cannabinoids and Terpenes After Acute and Chronic Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Olfactory Properties and Odor Threshold of (R)-Linalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of (R)-Linalyl acetate (B1210297), a significant monoterpene ester in the fragrance and flavor industries. The document details its distinct aroma profile, presents quantitative odor threshold data, and outlines the sophisticated experimental protocols used for its sensory evaluation.

Olfactory Profile of Linalyl Acetate

Linalyl acetate is a naturally occurring phytochemical that is a principal component in the essential oils of bergamot and lavender.[1][2] Chemically, it is the acetate ester of linalool, and the two often appear in conjunction.[1][2] The commercial form is typically a racemic mixture of its two enantiomers, (R)- and (S)-Linalyl acetate, which are reported to have very similar smells.[3][4]

The odor of linalyl acetate is predominantly described as having a fresh, zesty, floral-citrus character reminiscent of bergamot and lavender.[5][6] Its aromatic profile is considered lighter and less complex than its parent alcohol, linalool, with more pronounced citrus-floral notes and reduced greenness.[5] A more detailed breakdown of its odor facets includes:

This complex profile makes linalyl acetate a versatile and crucial top-note ingredient in perfumery, particularly for creating bergamot, lavender, and various floral or citrus accords.[1][3][6]

The (R)-enantiomer, specifically (-)-linalyl acetate, is characterized by a sensory profile that is predominantly fruity, floral, and citrusy.[8]

Odor Threshold of Linalyl Acetate

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[9][10] For linalyl acetate, the reported threshold values vary, which can be attributed to different experimental methodologies, the medium of evaluation (e.g., air or water), and the specific definition of the threshold being measured (e.g., detection vs. recognition).[11][12] It has been noted that the detection threshold for linalyl acetate is relatively high compared to many other molecules used in perfumery.[3][4]

The following table summarizes the reported odor threshold values for linalyl acetate from various sources. It is important to note that these values may refer to the racemic mixture unless specified otherwise.

| Odor Threshold Value | Units | Medium | Method of Determination | Source(s) |

| 110.9 | ng/L | Air | Gas Chromatography-Olfactometry (GC-O) | [13] |

| 1 | ppm | Not Specified | Not Specified | [3][4] |

| 6.06 | ppm | Not Specified | Not Specified (CHEMINFO) | [2] |

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory science, requiring precise and standardized methodologies to ensure reproducibility. The most prominent and scientifically rigorous method for analyzing specific odor-active compounds like (R)-Linalyl acetate is Gas Chromatography-Olfactometry (GC-O).

GC-O is a powerful technique that combines the high-resolution separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[9][14] This allows for the identification of individual odor-active compounds within a complex volatile mixture.[14]

Principle: A sample containing volatile compounds is injected into the gas chromatograph, where components are separated based on their boiling points and affinity for the chromatographic column. At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) for compound identification, while the other portion is directed to a heated sniffing port (an olfactometer) where a trained human assessor detects and describes the odor of each eluting compound.[14][15]

Key Methodologies within GC-O:

-

Aroma Extract Dilution Analysis (AEDA): This "dilution to threshold" method involves the serial dilution of a sample extract.[9] Each dilution is analyzed by GC-O, and the assessor notes the presence or absence of specific odors. The maximum dilution at which an odor can still be perceived is recorded as the Flavor Dilution (FD) factor, which provides a measure of the odor's potency.[9]

-

Detection Frequency: In this approach, a panel of assessors sniffs the sample without dilution. The number of panelists who detect an odor at a specific retention time is recorded. The resulting "olfactogram" shows peaks corresponding to the frequency of detection for each compound.

-

Direct Intensity Measurement: Assessors rate the intensity of each perceived odor on a predefined scale as it elutes from the sniffing port. This method provides quantitative data on the perceived strength of different odorants.

The diagram below illustrates a typical workflow for a GC-MS/O system.

References

- 1. LINALYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 2. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 4. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]

- 5. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. fraterworks.com [fraterworks.com]

- 7. linalyl acetate, 115-95-7 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Odor Detection Thresholds [leffingwell.com]

- 13. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]

- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aidic.it [aidic.it]

(R)-Linalyl Acetate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

(R)-Linalyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in many essential oils, valued for its characteristic floral and fruity aroma. Its application in pharmaceuticals, cosmetics, and as a flavoring agent necessitates a thorough understanding of its stability profile and degradation mechanisms. This technical guide provides a comprehensive overview of the stability of (R)-linalyl acetate and its degradation under various stress conditions, including hydrolysis, oxidation, photodegradation, and thermal stress.

Core Degradation Pathways of (R)-Linalyl Acetate

(R)-Linalyl acetate is susceptible to degradation through several pathways, primarily hydrolysis and oxidation, which can be influenced by factors such as pH, light, heat, and the presence of oxygen.[1][2] These degradation processes can alter the sensory properties and potentially the biological activity of products containing this compound.

Hydrolysis